molecular formula C10H19ClN2O2 B2436428 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride CAS No. 1909313-59-2

3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride

Cat. No. B2436428
CAS RN: 1909313-59-2
M. Wt: 234.72
InChI Key: YXUKTGBEINUCTR-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 . Piperidines, to which this compound belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely published .


Molecular Structure Analysis

The molecular weight of 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride is 234.72 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis Methods

  • Researchers have developed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, which is important in medicinal chemistry. This method involves catalytic hydrogenation, offering an efficient route for large-scale production (Smaliy et al., 2011).

Structural and Conformational Studies

  • A series of compounds, including 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride, have been synthesized and examined through NMR spectroscopy and X-ray diffraction. These studies highlight the preferred conformations of the piperidine and pyrrolidine rings in these compounds, contributing to the understanding of their molecular structures (Burgos et al., 1992).

Application in Organic Synthesis

  • Pyrrolidines and piperidines, including derivatives of 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride, are key building blocks in organic synthesis. A study reported an efficient enantioselective nickel-catalyzed intramolecular reductive cyclization of N-alkynones, highlighting a practical approach for synthesizing these derivatives with chiral tertiary alcohols (Liu et al., 2018).

Biochemical and Pharmacological Research

  • Studies on derivatives of 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride have provided insights into their biochemical and pharmacological properties. These studies involve examining the binding to sinaptosomal brain membranes, offering valuable information for neuropharmacological research (Whelan et al., 1995).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new piperidine compounds with different biological profiles .

properties

IUPAC Name

(3-hydroxypiperidin-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-9(12-6-1-2-7-12)10(14)4-3-5-11-8-10;/h11,14H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUKTGBEINUCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2(CCCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909313-59-2
Record name 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride
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